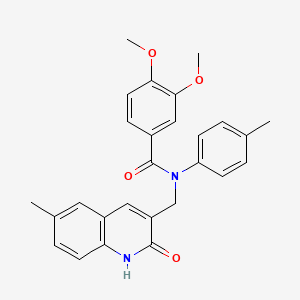
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide, also known as HMQ-TA, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities. In
Applications De Recherche Scientifique
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide has been extensively studied for its potential applications in various scientific research areas. One of the main areas of interest is cancer research, where N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide has shown promising results in inhibiting the growth of cancer cells. It has been reported that N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide induces apoptosis in cancer cells by activating the caspase pathway. In addition, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide has also been studied for its potential use as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines.
Mécanisme D'action
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. In addition, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. By inhibiting these enzymes, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide may alter the expression of genes involved in cell growth and survival, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide inhibits the growth of cancer cells and induces apoptosis. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide has also been shown to inhibit the production of pro-inflammatory cytokines, suggesting that it may have anti-inflammatory effects. In addition, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide has been shown to have antioxidant properties, which may protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide is its high purity and high yield synthesis. This makes it a viable compound for scientific research. In addition, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide has been shown to have a wide range of potential applications, making it a versatile compound for various research areas. However, one of the limitations of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide is its limited solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide. One area of interest is the development of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide derivatives with improved solubility and bioavailability. In addition, further studies are needed to fully understand the mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide and its potential applications in various research areas. Finally, the development of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide as a therapeutic agent for the treatment of cancer and other diseases is an exciting area of research that warrants further investigation.
Conclusion:
In conclusion, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide, or N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide has been optimized to yield high purity and high yield, making it a viable compound for various research areas. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide has been shown to have a wide range of potential applications, including cancer research and anti-inflammatory research. Further studies are needed to fully understand the mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide and its potential applications in various research areas.
Méthodes De Synthèse
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide involves a multi-step process that begins with the reaction of 2-hydroxy-6-methylquinoline with formaldehyde and para-toluidine to form the intermediate compound, N-(2-hydroxy-6-methylquinolin-3-yl)methyl)-p-toluidine. This intermediate is then reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base to form the final product, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide. The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide has been optimized to yield high purity and high yield, making it a viable compound for scientific research.
Propriétés
IUPAC Name |
3,4-dimethoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4/c1-17-5-9-22(10-6-17)29(27(31)19-8-12-24(32-3)25(15-19)33-4)16-21-14-20-13-18(2)7-11-23(20)28-26(21)30/h5-15H,16H2,1-4H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTOTHCTEGPURQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-3,4-dimethoxy-N-(4-methylphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

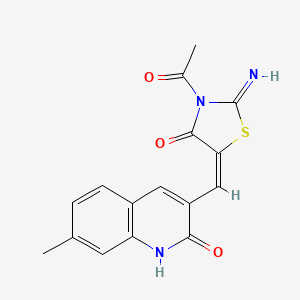
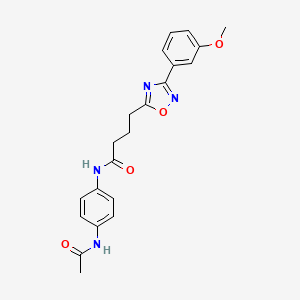
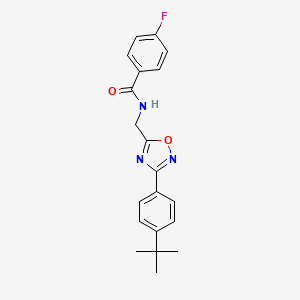
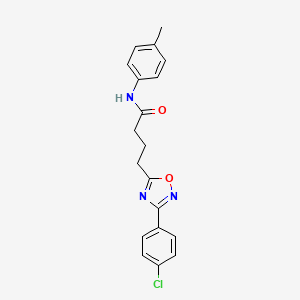

![N'-(2-methoxy-5-methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B7713742.png)
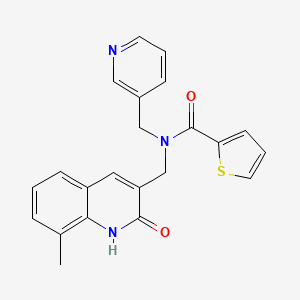
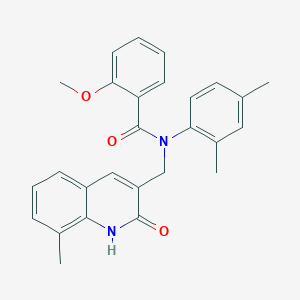

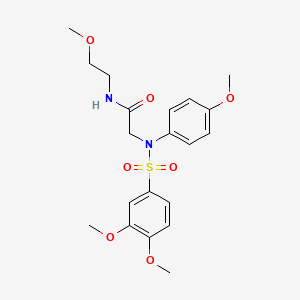
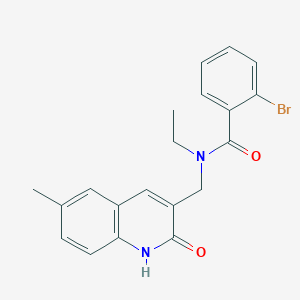

![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7713787.png)
